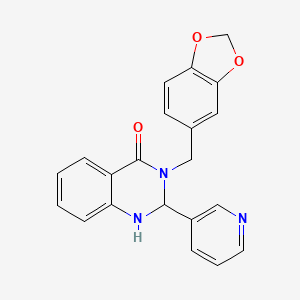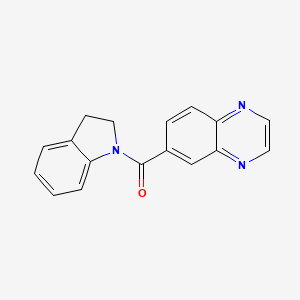
3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BDBM, and it belongs to the class of quinazolinone derivatives. BDBM has been extensively studied for its pharmacological properties, and it has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of BDBM is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase 10A, which is involved in the regulation of dopamine signaling. BDBM has also been found to inhibit the activity of the SARS-CoV-2 main protease, which makes it a potential drug candidate for the treatment of COVID-19.
Biochemical and Physiological Effects:
BDBM has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential drug candidate for the treatment of inflammatory diseases. BDBM has also been found to induce apoptosis in cancer cells, which makes it a potential drug candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
BDBM has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. BDBM has also been shown to have good pharmacokinetic properties, which makes it a potential drug candidate for oral administration. However, BDBM has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to cells in culture. BDBM is also expensive to synthesize, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research of BDBM. One potential direction is to investigate its potential as a drug candidate for the treatment of COVID-19. BDBM has been found to inhibit the activity of the SARS-CoV-2 main protease, which makes it a potential drug candidate for the treatment of COVID-19. Another potential direction is to investigate its potential as a drug candidate for the treatment of cancer. BDBM has been found to induce apoptosis in cancer cells, which makes it a potential drug candidate for the treatment of cancer. Finally, future research could investigate the potential of BDBM as a drug candidate for the treatment of inflammatory diseases. BDBM has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential drug candidate for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has shown promising results in various preclinical studies. It has potential therapeutic applications for the treatment of various diseases, including cancer, inflammatory diseases, and COVID-19. Further research is needed to fully understand its mechanism of action and to investigate its potential as a drug candidate.
Synthesemethoden
The synthesis of BDBM involves a multi-step process that includes the reaction of 2-aminopyridine with 2-cyanobenzaldehyde to form 2-(2-cyanobenzyl)pyridine. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde to form the final product, BDBM. The synthesis of BDBM has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
BDBM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BDBM has been found to inhibit the activity of various enzymes and receptors, which makes it a potential drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21-16-5-1-2-6-17(16)23-20(15-4-3-9-22-11-15)24(21)12-14-7-8-18-19(10-14)27-13-26-18/h1-11,20,23H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHVILSPELQVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(NC4=CC=CC=C4C3=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453738.png)
![5-cyclopropyl-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453757.png)

![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B7453770.png)
![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7453780.png)

![N-[1-(furan-2-yl)ethyl]-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7453796.png)
![1-[2-[[5-(4-Tert-butylphenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide](/img/structure/B7453805.png)
![3'-[(5-Methyl-1,2-oxazol-3-yl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7453807.png)
![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)

![N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7453838.png)
![1-Cyclopentyl-3-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]imidazolidine-2,4,5-trione](/img/structure/B7453840.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)